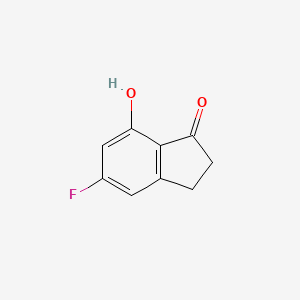

5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H7FO2 . It is a derivative of 1H-Inden-1-one, which is a bicyclic compound that is indene substituted by a keto group at position 1 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nine-membered carbon ring, with a fluorine atom attached at the 5th position and a hydroxy group at the 7th position . The presence of these functional groups can influence the compound’s reactivity and properties.Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study conducted by Krow et al. (2004) describes the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which include compounds related to 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. These compounds were synthesized using Selectfluor and Deoxo-Fluor-mediated rearrangements, showcasing the versatility of these methods in creating complex fluorinated structures Krow et al., Organic Letters, 2004.

Baker et al. (2007) reported the synthesis of isotopically labelled variants of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), a compound with a similar fluorinated structure, for use in preclinical development phases. This study highlights the importance of fluorine in the development of novel antifungal agents Baker et al., Journal of Labelled Compounds and Radiopharmaceuticals, 2007.

Pharmacological Characterization

- Di Stefano et al. (2005) explored the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which bear a resemblance to the core structure of this compound. These compounds were characterized for their affinity towards D2-like dopamine receptors, indicating the potential utility of fluorinated indenes in neurological research Di Stefano et al., Journal of Medicinal Chemistry, 2005.

Molecular Imaging and Probe Development

- Yee et al. (2004) developed a new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD), which include human enzymes with significant physiological functions. This substrate, which may share functional similarities with this compound, acts as a redox optical switch and represents a lead for the development of redox imaging probes Yee et al., Journal of the American Chemical Society, 2004.

Safety and Hazards

Propriétés

IUPAC Name |

5-fluoro-7-hydroxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVHRLGAPOXZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)

![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)

![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)